molecular formula C17H17N3O4 B4858450 1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B4858450
M. Wt: 327.33 g/mol
InChI Key: CLEWUJPQAAPJOK-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a pyrido[2,3-d]pyrimidine derivative characterized by a fused bicyclic core. The compound features a 2-methoxyethyl group at position 1 and a 4-methoxyphenyl substituent at position 5. Pyrido[2,3-d]pyrimidines are structurally analogous to uracil and are known for diverse biological activities, including kinase inhibition, herbicidal action, and anticancer properties . The methoxy groups in this compound likely enhance solubility and influence electronic properties, making it a candidate for pharmacological and agrochemical applications.

Properties

IUPAC Name

1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-23-10-9-20-15-14(16(21)19-17(20)22)13(7-8-18-15)11-3-5-12(24-2)6-4-11/h3-8H,9-10H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEWUJPQAAPJOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=NC=CC(=C2C(=O)NC1=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of aromatic aldehydes, malononitrile, and 3-amino-1,2,4-triazole or 6-amino-1,3-dimethyluracil in the presence of a catalyst . The reaction conditions often include the use of metal-free catalysts and ionic liquids to facilitate the formation of the desired pyrido[2,3-d]pyrimidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrido[2,3-d]pyrimidine core.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the pyrido[2,3-d]pyrimidine core.

Scientific Research Applications

Recent studies have highlighted the compound's potential as an inhibitor of specific kinases involved in cancer progression and other diseases. For instance, research indicates that pyrido[2,3-d]pyrimidine derivatives can inhibit tropomyosin receptor kinases (Trk), which are implicated in pain and cancer pathways .

Inhibition of Kinases

  • Trk Inhibitors : The compound has been shown to exhibit inhibitory activity against Trk kinases. This action suggests potential applications in treating cancers where Trk signaling is aberrant.
  • EGFR Kinase Inhibition : Another study identified related pyrido[2,3-d]pyrimidines as effective inhibitors of the epidermal growth factor receptor (EGFR) kinase, with IC50 values indicating potent activity .

Therapeutic Applications

  • Cancer Treatment : Given its kinase inhibitory properties, this compound could be developed into a therapeutic agent for various cancers.
  • Pain Management : The inhibition of Trk kinases suggests a role in managing pain conditions associated with nerve growth factor signaling.

Synthesis and Derivatives

The synthesis of 1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves multiple steps that can be optimized to enhance yield and purity. Variations in substituents on the pyrido[2,3-d]pyrimidine core can lead to derivatives with improved biological activity or selectivity.

Case Studies

Several case studies have been documented regarding the synthesis and evaluation of similar compounds:

StudyCompoundFindings
Pyrido[2,3-d]pyrimidinesNovel derivatives synthesized showed significant inhibition of protein kinase CK2.
EGFR inhibitorsIdentified compounds with IC50 values as low as 13 nM against EGFR kinases.
Trk inhibitorsDemonstrated efficacy in preclinical models for pain and cancer treatment.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Pyrido[2,3-d]pyrimidine Derivatives

Structural and Electronic Comparisons

Key Compounds Analyzed:

3-Methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (2o) Substituents: Methyl at position 3, trifluorophenyl at position 1. Electronic Properties: HOMO localized on the pyrido[2,3-d]pyrimidine core, LUMO energy higher than flumioxazin (herbicide control). Demonstrates herbicidal activity via electron-deficient aromatic ring interactions .

1,1,3-Dimethyl-5-styrylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Substituents: Dimethyl at position 1, styryl at position 5. Reactivity: Forms via side reactions in multicomponent syntheses, highlighting sensitivity to substituent steric effects .

6-(Hydroxybenzoyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (6a–d)

  • Substituents: Hydroxybenzoyl at position 6, methyl at position 1.
  • Electronic Properties: HOMO-LUMO gaps range from 3.91–4.10 eV, with HOMO localized on the hydroxybenzoyl moiety .
  • Comparison: The hydroxybenzoyl group increases polarity and hydrogen-bonding capacity, differing from the target’s methoxyethyl and methoxyphenyl groups.

1-(2,6-Diethylphenyl)-3-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (2n)

  • Substituents: Diethylphenyl at position 1, methyl at position 3.
  • Structural Data: Methyl protons at ~3.5 ppm (¹H NMR), aromatic protons at 6.5–8.5 ppm .
  • Comparison: Bulky diethylphenyl groups may hinder molecular packing, affecting crystallinity compared to the target’s linear methoxyethyl chain.

Biological Activity

1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound belonging to the pyrido[2,3-d]pyrimidine family. This class of compounds has garnered interest in medicinal chemistry due to their diverse biological activities, particularly as kinase inhibitors. The following sections provide an in-depth examination of the biological activity associated with this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

The compound primarily functions as an inhibitor of eukaryotic elongation factor-2 kinase (eEF-2K) and tropomyosin-related kinases (Trk). eEF-2K plays a critical role in regulating protein synthesis through phosphorylation of elongation factor 2 (eEF-2), while Trk receptors are involved in various signaling pathways that affect cell growth and survival.

  • Inhibition of eEF-2K : Research indicates that pyrido[2,3-d]pyrimidines can inhibit eEF-2K activity significantly. For instance, a related compound demonstrated an IC50 value of 420 nM against eEF-2K in breast cancer cell lines (MDA-MB-231) . This inhibition leads to reduced protein synthesis and potentially limits tumor growth.
  • Inhibition of Trk : The inhibition of Trk receptors has implications for treating pain and cancer. Trk inhibitors can disrupt signaling pathways that promote tumor cell survival and proliferation .

Biological Evaluation

A series of biological evaluations have been conducted to assess the efficacy and specificity of this compound. The following table summarizes key findings from various studies:

Study Target IC50 Value Cell Line Effect
Wang et al. (2012) TrkNot specifiedVariousInhibits pain and cancer signaling
Synthesis Study (2014) eEF-2K420 nMMDA-MB-231Significant reduction in activity
Recent Study (2023) EGFR Kinase13 nMNCI-H1975Strong inhibitory effect

Case Studies

  • Breast Cancer Treatment : A study evaluated the impact of pyrido[2,3-d]pyrimidine derivatives on breast cancer cells. The compound effectively reduced eEF-2K activity, suggesting potential for use in therapies aimed at inhibiting tumor growth through protein synthesis regulation .
  • Pain Management : Another investigation explored the role of Trk inhibitors in pain management. The compound showed promise as a targeted treatment for conditions related to chronic pain by blocking neurotrophin-mediated signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of pyrido[2,3-d]pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring can enhance potency and selectivity against target kinases.

  • Key Modifications :
    • The presence of methoxy groups at specific positions has been shown to improve binding affinity.
    • Structural modifications have yielded compounds with varied IC50 values, indicating that slight changes can significantly affect biological activity .

Q & A

Basic Question: What are the recommended synthetic routes and optimization strategies for synthesizing 1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione?

Methodological Answer:
The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves multi-step reactions, including cyclization, alkylation, and functional group modifications. Key steps include:

  • Cyclization: Formation of the pyrido-pyrimidine core using precursors like aminopyrimidines and substituted aldehydes under reflux conditions (e.g., ethanol or acetonitrile) .
  • Substituent Introduction: Alkylation at the N1 position using 2-methoxyethyl halides under basic conditions (e.g., K₂CO₃) to introduce the 2-methoxyethyl group .
  • Aryl Group Coupling: Suzuki-Miyaura cross-coupling for introducing the 4-methoxyphenyl group at the C5 position, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres to prevent oxidation .
    Optimization Tips:
  • Monitor reaction progress via thin-layer chromatography (TLC) .
  • Use high-purity solvents to minimize side reactions.

Basic Question: What characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:
Critical techniques include:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR to confirm substituent positions and connectivity (e.g., methoxy groups at δ ~3.8 ppm for OCH₃) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ peak matching C₂₁H₂₁N₃O₄⁺) .
  • X-ray Crystallography: For absolute configuration determination if single crystals are obtainable (see similar compounds in ).
  • HPLC-PDA: To assess purity (>95% recommended for biological assays) .

Basic Question: How can researchers determine solubility and physicochemical properties for formulation in biological assays?

Methodological Answer:

  • Solubility Screening: Use solvents like DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4) with sonication or heating .
  • LogP Measurement: Reverse-phase HPLC to estimate hydrophobicity, critical for membrane permeability .
  • Thermal Analysis: Differential scanning calorimetry (DSC) to study melting points and polymorphic stability .
    Data Example (from analogous compounds):
PropertyValue/TechniqueReference
Solubility in DMSO>10 mM
LogP~2.5 (predicted)

Advanced Question: How can computational modeling predict the reactivity and electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate HOMO/LUMO energies to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., kinase active sites) using software like AutoDock .
  • Reaction Pathway Prediction: Quantum mechanical calculations (e.g., Gaussian) to optimize synthetic routes and reduce trial-and-error experimentation .
    Case Study: DFT studies on similar pyridopyrimidines revealed electron-withdrawing methoxy groups enhance π-π stacking with aromatic residues in enzymes .

Advanced Question: What mechanisms underlie the compound’s biological activity, and how can they be validated experimentally?

Methodological Answer:

  • Target Identification: Use kinase profiling assays (e.g., Eurofins KinaseProfiler) to identify inhibited enzymes (e.g., CDK2 or EGFR) .
  • Cellular Assays:
    • Antiproliferative Activity: MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
    • Apoptosis Detection: Flow cytometry with Annexin V/PI staining .
  • Enzyme Kinetics: Measure Km and Vmax shifts to confirm competitive/non-competitive inhibition .

Advanced Question: How do structural modifications (e.g., methoxy group position) influence bioactivity?

Methodological Answer:

  • Systematic SAR Studies:
    • Synthesize analogs with substituent variations (e.g., 3-methoxy vs. 4-methoxy phenyl) .
    • Compare bioactivity data (e.g., IC₅₀, binding affinity) to identify critical substituents.
      Key Findings (from related compounds):
Substituent PositionActivity TrendReference
4-MethoxyphenylEnhanced kinase inhibition
2-MethoxyethylImproved solubility

Advanced Question: How should researchers address contradictory data in biological assays (e.g., divergent IC₅₀ values)?

Methodological Answer:

  • Replication: Repeat assays ≥3 times under standardized conditions (e.g., cell passage number, serum concentration) .
  • Analytical Validation: Confirm compound stability during assays via LC-MS .
  • Control Experiments: Include reference inhibitors (e.g., staurosporine for kinases) to calibrate assay sensitivity .
    Example: Discrepancies in IC₅₀ values for similar compounds were resolved by identifying batch-to-batch purity variations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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